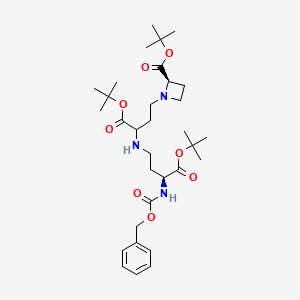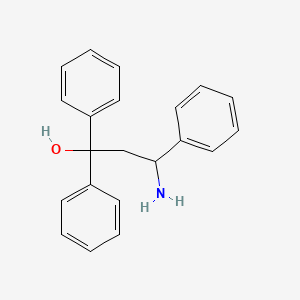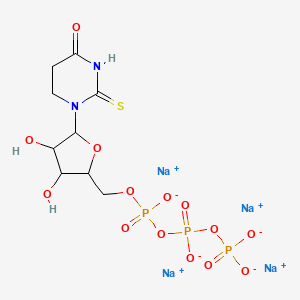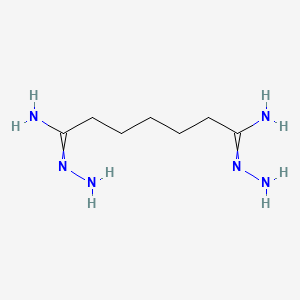
(2S,3'S,3"S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester typically involves multiple steps, including the protection of amine groups, formation of the azetidine ring, and esterification. The key steps in the synthesis are as follows:
Protection of Amines: The amine groups are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, which involves the intramolecular nucleophilic substitution of a suitable precursor.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of Boc groups.
Aqueous Base/Acid: Used for hydrolysis of ester groups.
Nucleophiles: Used for substitution reactions.
Major Products Formed
Free Amines: Formed after deprotection of Boc groups.
Carboxylic Acids: Formed after hydrolysis of ester groups.
Substituted Azetidines: Formed after nucleophilic substitution reactions.
Scientific Research Applications
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The Boc protecting groups can be selectively removed to expose reactive amine functionalities, which can then participate in various biochemical reactions. The azetidine ring structure may also interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid: Lacks the tert-butyl ester group.
(2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid Methyl Ester: Contains a methyl ester group instead of a tert-butyl ester group.
Uniqueness
The presence of multiple Boc protecting groups and the tert-butyl ester group in (2S,3’S,3’S)-N-[3-[3-tert-Butoxycarbonyl-3-benzyloxycarbonylamino(propylamino)]-3-tert-butoxycarbonylpropyl]azetidine-2-carboxylic Acid tert-Butyl Ester provides unique reactivity and stability, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C32H51N3O8 |
|---|---|
Molecular Weight |
605.8 g/mol |
IUPAC Name |
tert-butyl (2R)-1-[4-[(2-methylpropan-2-yl)oxy]-3-[[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]amino]-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C32H51N3O8/c1-30(2,3)41-26(36)23(16-19-35-20-17-25(35)28(38)43-32(7,8)9)33-18-15-24(27(37)42-31(4,5)6)34-29(39)40-21-22-13-11-10-12-14-22/h10-14,23-25,33H,15-21H2,1-9H3,(H,34,39)/t23?,24-,25+/m0/s1 |
InChI Key |
PTTVLGUWTOBRKJ-NCPLZGKYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCN1CCC(C(=O)OC(C)(C)C)NCC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CCC(C(=O)OC(C)(C)C)NCCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)


![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)



![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
